2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Description
2-(4-Methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound characterized by a thiazole core substituted with a 4-methylphenyl group and an ethylacetamide side chain terminating in a 4-methoxyphenyl moiety. This structure combines electron-donating (methoxy) and hydrophobic (methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-3-7-17(8-4-15)21-23-18(14-26-21)11-12-22-20(24)13-16-5-9-19(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQSIKPTXTUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 4-methoxyphenethylamine, a compound with a similar structure, is known to inhibit the monoamine oxidase. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.
Mode of Action
Based on the information about 4-methoxyphenethylamine, it can be inferred that this compound might interact with its target by inhibiting the action of the enzyme, thereby preventing the oxidation of monoamines.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the compound.
Cellular Effects
It has been suggested that similar compounds may have neuroprotective effects. These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant effects over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects in animal models.
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide , a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Methoxyphenyl Group : An aromatic ring substituted with a methoxy group.
- Acetamide Moiety : Imparts stability and enhances solubility.
The molecular formula is , with a molecular weight of approximately 366.45 g/mol.
Biological Activity
Numerous studies have indicated that thiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Thiazole derivatives are also explored for their anticancer effects. Studies have shown that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
- Anti-inflammatory Effects : Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : It could interact with various receptors in cellular pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some thiazole derivatives have been shown to modulate ROS levels, leading to oxidative stress in target cells, which can trigger cell death in cancerous cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research involving the compound's effect on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
*Calculated molecular weight based on formula.
Physicochemical Properties
- Hydrophobicity : The 4-methylphenyl group on the thiazole enhances lipophilicity compared to the trifluoromethyl derivative () .
Q & A
Q. Q1. What are the common synthetic routes for this compound, and what analytical methods validate its structure?
The synthesis typically involves condensation of 2-(4-methoxyphenyl)acetamide derivatives with thiazole precursors. For example, highlights a reaction between 2-amino-4-substituted thiazole and acetonitrile in the presence of anhydrous AlCl₃ to form thiazole-acetamide hybrids . Post-synthesis, validate purity and structure using:
Q. Q2. How can researchers resolve structural ambiguities arising from isomerism during synthesis?
During synthesis, isomerism may occur due to acetyl group placement (e.g., ring-bound vs. exocyclic positions). reports using single-crystal X-ray diffraction to resolve such ambiguities. Key steps:
Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water).
Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) to confirm dimerization patterns .
Advanced Synthetic Design
Q. Q3. How can computational methods optimize reaction conditions for higher yields?
describes integrating quantum chemical calculations (e.g., DFT) with experimental screening:
Use software like Gaussian or ORCA to model reaction pathways and identify transition states.
Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., AlCl₃ vs. BF₃·Et₂O) computationally to predict optimal conditions.
Validate predictions experimentally, focusing on yield (%) and purity (HPLC ≥95%) .
Q. Q4. What strategies address low regioselectivity in thiazole functionalization?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution on the thiazole ring.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve selectivity via controlled heating .
Structural & Mechanistic Analysis
Q. Q5. How does the acetyl group’s position influence the compound’s conformation?
’s crystallographic data shows that exocyclic acetyl groups form dihedral angles of ~79° with the thiazole plane, while ring-bound acetyl groups align more closely (~7°). This impacts:
- Molecular packing : Hydrogen-bonded dimers vs. monomeric arrangements.
- Solubility : Bulky substituents reduce solubility in non-polar solvents .
Q. Q6. What mechanistic insights explain competing side reactions during synthesis?
Competing pathways (e.g., over-acetylation or ring-opening) arise from:
- Nucleophilicity gradients : Thiazole N vs. exocyclic NH groups.
- Acid catalysis : AlCl₃ may promote both condensation and undesired hydrolysis. Mitigate via stepwise reagent addition and temperature control (0–5°C) .
Biological Activity & Assay Design
Q. Q7. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Design assays based on thiazole derivatives’ known activities ():
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Q. Q8. How can researchers address contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity variations : Use HPLC to ensure ≥95% purity.
- Assay conditions : Standardize protocols (e.g., serum-free media, 48 h incubation).
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl substituents) to isolate SAR trends .
Data Interpretation & Reproducibility
Q. Q9. How should researchers handle inconsistent crystallographic data across studies?
- Validate unit cell parameters : Compare with Cambridge Structural Database entries.
- Check for polymorphism : Recrystallize under different conditions (e.g., DMSO vs. ethanol).
- Deposit data : Share CIF files in public repositories (e.g., CCDC) for peer validation .
Q. Q10. What statistical approaches improve reproducibility in biological assays?
- Power analysis : Determine sample size (n ≥ 3) to minimize Type I/II errors.
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
